N-(Naphthalen-1-yl)hydrazinecarbothioamide

Description

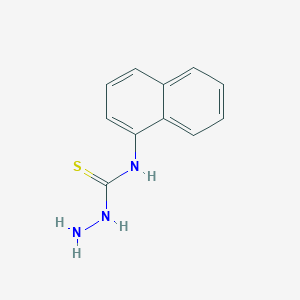

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-naphthalen-1-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c12-14-11(15)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGQJLSTYZDCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375053 | |

| Record name | N-(Naphthalen-1-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42135-78-4 | |

| Record name | 42135-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Naphthalen-1-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Naphthyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(Naphthalen-1-yl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(Naphthalen-1-yl)hydrazinecarbothioamide, a thiosemicarbazide derivative incorporating a naphthalene moiety. Thiosemicarbazides are a versatile class of compounds with significant interest in medicinal chemistry and materials science due to their wide range of biological activities and coordination properties. This document outlines a robust synthetic protocol, details the key characterization techniques for structural elucidation and purity assessment, and discusses the underlying scientific principles. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Introduction: The Significance of Naphthyl-Thiosemicarbazide Scaffolds

Thiosemicarbazides and their derivatives, thiosemicarbazones, are privileged scaffolds in drug discovery, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The biological activity of these compounds is often attributed to their ability to form stable chelate complexes with various metal ions, which can then interact with biological targets.[1] The incorporation of a bulky and lipophilic naphthalene ring into the thiosemicarbazide framework can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and target specificity. The N-(Naphthalen-1-yl)hydrazinecarbothioamide structure, in particular, offers a unique combination of a planar aromatic system and a flexible, hydrogen-bonding capable thiourea moiety, making it an attractive candidate for further chemical modification and biological evaluation.

Synthesis of N-(Naphthalen-1-yl)hydrazinecarbothioamide

The synthesis of N-(Naphthalen-1-yl)hydrazinecarbothioamide is typically achieved through a nucleophilic addition reaction between 1-naphthyl isothiocyanate and hydrazine monohydrate.[3] This method is efficient, proceeds with high yield, and is amenable to a variety of reaction scales.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbon atom of the isothiocyanate group of 1-naphthyl isothiocyanate. The lone pair of electrons on the hydrazine nitrogen initiates the bond formation, leading to a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable thiosemicarbazide product.

Experimental Protocol

Materials and Reagents:

-

1-Naphthyl isothiocyanate (C₁₁H₇NS)

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Anhydrous diethyl ether ( (C₂H₅)₂O )

-

Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel, and filtration flask.

-

Analytical balance

-

Fume hood

Procedure: [3]

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthyl isothiocyanate (e.g., 2.51 g, 13.6 mmol) in anhydrous diethyl ether (20 mL).

-

Place the flask in an ice bath to cool the solution.

-

Slowly add hydrazine monohydrate (e.g., 1.0 mL, 20.6 mmol) dropwise to the stirred solution over a period of 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. A white precipitate will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain N-(Naphthalen-1-yl)hydrazinecarbothioamide as a white solid.

Safety Precautions:

-

Hydrazine monohydrate is toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a well-ventilated fume hood.

-

Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity.

Caption: Synthetic workflow for N-(Naphthalen-1-yl)hydrazinecarbothioamide.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N₃S | [4] |

| Molecular Weight | 217.29 g/mol | [4] |

| Appearance | White solid | [3] |

| Melting Point | 139-141 °C (decomposes) | [4] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol; insoluble in water. | General knowledge for similar compounds |

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized N-(Naphthalen-1-yl)hydrazinecarbothioamide.

Caption: Key spectroscopic techniques for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

Aromatic Protons (Naphthalene): Multiple signals in the range of 7.4-8.2 ppm. The exact splitting pattern will depend on the coupling between adjacent protons on the naphthalene ring.

-

-NH Protons: Two or three distinct signals are expected for the N-H protons of the hydrazinecarbothioamide moiety, typically observed in the downfield region (δ 8.0-10.0 ppm) as broad singlets.[1] The chemical shifts of these protons can be sensitive to solvent and concentration.

-

-NH₂ Protons: A broad singlet corresponding to the two protons of the terminal amino group, often observed around 4.0-5.0 ppm.

-

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

Thione Carbon (C=S): A characteristic downfield signal is expected in the range of 180-185 ppm.[1]

-

Aromatic Carbons (Naphthalene): Multiple signals in the aromatic region (120-140 ppm). The quaternary carbons will typically show weaker signals.

-

The specific chemical shifts can be influenced by the electron-donating and withdrawing effects of the substituents.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amine/Amide) | 3100 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Stretching |

| C=S (Thione) | 1050 - 1250 | Stretching |

| C-N | 1250 - 1350 | Stretching |

The presence of sharp bands in the N-H stretching region and a strong absorption corresponding to the C=S bond are key indicators of the successful synthesis of the thiosemicarbazide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Expected Molecular Ion Peak ([M+H]⁺): For C₁₁H₁₁N₃S, the expected monoisotopic mass is 217.07 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 218.07.[5]

-

Fragmentation Pattern: Common fragmentation pathways for thiosemicarbazides include cleavage of the N-N bond and the C-N bonds of the thiourea moiety. The fragmentation of the naphthalene ring would also contribute to the overall mass spectrum.

Potential Applications and Future Directions

N-(Naphthalen-1-yl)hydrazinecarbothioamide serves as a valuable building block for the synthesis of a diverse range of heterocyclic compounds and metal complexes with potential applications in:

-

Drug Development: As a precursor for novel anticancer, antimicrobial, and antiviral agents.[1][2]

-

Coordination Chemistry: As a ligand for the synthesis of novel metal complexes with interesting catalytic, magnetic, or optical properties.

-

Materials Science: For the development of sensors, corrosion inhibitors, and functional polymers.

Future research could focus on the derivatization of the terminal amino group to generate a library of thiosemicarbazones, followed by comprehensive biological screening. Furthermore, the synthesis and characterization of its metal complexes could unveil novel therapeutic and catalytic applications.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of N-(Naphthalen-1-yl)hydrazinecarbothioamide. The comprehensive characterization protocol, employing a suite of spectroscopic techniques, provides a robust framework for verifying the structure and purity of the target compound. The information presented herein is intended to empower researchers to confidently synthesize and characterize this and related thiosemicarbazide derivatives, thereby facilitating the advancement of research in medicinal chemistry and materials science.

References

-

Oriental Journal of Chemistry. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Available from: [Link]

-

PubMed Central. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Available from: [Link]

-

Oakwood Chemical. 4-(1-Naphthyl)-3-thiosemicarbazide product page. Available from: [Link]

-

PubMed Central. 4-Methyl-1-[4-(methylsulfanyl)benzylidene]thiosemicarbazide. Available from: [Link]

-

PubChem. 4-(1-naphthyl)-3-thiosemicarbazide. Available from: [Link]

-

Turkish Journal of Pharmaceutical Sciences. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Available from: [Link]

-

Arkivoc. Hydrazinecarbothioamide group in the synthesis of heterocycles. Available from: [Link]

-

Oriental Journal of Chemistry. Solid-State Synthesis, Characterization, Biological Studies and Theoretical Evaluation of (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) Hydrazine Thiocarboxamide. Available from: [Link]

-

Asian Journal of Research in Chemistry. GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Available from: [Link]

Sources

"N-(Naphthalen-1-yl)hydrazinecarbothioamide chemical properties"

Chemical Properties, Synthesis, and Pharmacological Applications[1]

Abstract

This technical guide provides a comprehensive analysis of N-(naphthalen-1-yl)hydrazinecarbothioamide (chemically synonymous with 4-(naphthalen-1-yl)thiosemicarbazide ). As a privileged scaffold in medicinal chemistry, this compound serves as a critical intermediate for synthesizing fused heterocyclic systems (1,3,4-thiadiazoles, 1,2,4-triazoles) and bioactive thiosemicarbazones. This document details its physicochemical profile, validated synthetic protocols, reactivity patterns including thione-thiol tautomerism, and its role in coordinating transition metals for drug development.

Introduction & Chemical Identity

N-(Naphthalen-1-yl)hydrazinecarbothioamide is a thiourea derivative where one amino group is substituted by a hydrazine moiety and the other by a bulky, lipophilic naphthalene ring. It belongs to the class of thiosemicarbazides , which are essential pharmacophores due to their ability to chelate metal ions and hydrogen bond with biological targets.

Chemical Structure & Nomenclature:

-

IUPAC Name: N-(Naphthalen-1-yl)hydrazinecarbothioamide[1]

-

Common Name: 4-(1-Naphthyl)thiosemicarbazide[2]

-

CAS Registry Number: 6300-90-9 (Generic/Related) / 13054-06-3 (Specific isomer)

-

Molecular Formula:

-

Molecular Weight: 217.29 g/mol

The compound is characterized by a "hard" nitrogen donor and a "soft" sulfur donor, making it a versatile ligand in coordination chemistry and a precursor for "soft" drug design.

Physicochemical Profile

2.1 Tautomerism

A defining feature of this molecule is the thione-thiol tautomerism . In the solid state, it predominantly exists in the thione form (

-

Thione Form: Neutral, stable, favors hydrogen bonding via

. -

Thiol Form: Acidic, favors deprotonation to form the thiolate anion (

), a potent nucleophile and metal ligand.

2.2 Solubility & Stability

-

Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in hot ethanol/methanol; insoluble in water and non-polar solvents (hexane, diethyl ether).

-

Stability: Stable under ambient conditions. Sensitive to strong oxidizing agents (desulfurization risk) and strong acids (hydrolysis risk).

2.3 Spectroscopic Signatures

Identification relies on specific vibrational and magnetic resonance markers:

| Spectroscopy | Functional Group | Characteristic Signal | Notes |

| FT-IR | Multiple bands due to hydrazine/amide NH. | ||

| FT-IR | Diagnostic for thione form. | ||

| 1H NMR | Naphthalene Ar-H | Multiplet pattern characteristic of fused rings. | |

| 1H NMR | Hydrazine | Broad singlets; disappear on | |

| 13C NMR | Most deshielded signal; shifts upfield in thiol form. |

Synthetic Protocols

The most robust synthesis involves the nucleophilic addition of hydrazine hydrate to 1-naphthyl isothiocyanate. This reaction is thermodynamically favorable and generally high-yielding.

Protocol: Synthesis of 4-(Naphthalen-1-yl)thiosemicarbazide[2][3][4]

Reagents:

-

1-Naphthyl isothiocyanate (1.0 eq)

-

Hydrazine hydrate (98%, 1.5 eq)

-

Ethanol (Absolute, solvent)[5]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 1-naphthyl isothiocyanate in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 15 mmol of hydrazine hydrate dropwise with constant stirring at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (

) for 2–4 hours. Monitor progress via TLC (Mobile phase: Ethyl acetate/Hexane 1:1). -

Precipitation: Cool the mixture to room temperature, then chill in an ice bath. The product will precipitate as a white/off-white solid.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted hydrazine.

-

Recrystallization: Recrystallize from hot ethanol to obtain analytical grade crystals.

-

Yield: Typically 80–90%. Melting Point:

.

Chemical Reactivity & Transformations

This scaffold is a "chemical chameleon," capable of reacting through its nucleophilic nitrogens or its sulfur atom.

4.1 Divergent Synthesis (Graphviz Diagram)

The following diagram illustrates the core reactivity pathways: cyclization to heterocycles and condensation to thiosemicarbazones.

Caption: Divergent synthetic pathways starting from N-(naphthalen-1-yl)hydrazinecarbothioamide.

4.2 Cyclization Reactions

-

To 1,3,4-Thiadiazoles: Under acidic dehydrating conditions (e.g.,

or -

To 1,2,4-Triazoles: Under basic conditions, the hydrazine nitrogen attacks the carbon, eliminating sulfur (often as

) to form the triazole ring.

4.3 Schiff Base Formation (Thiosemicarbazones)

The primary amino group (

-

Significance: These derivatives exhibit enhanced lipophilicity and bioactivity compared to the parent hydrazinecarbothioamide.

-

Mechanism: Acid-catalyzed nucleophilic addition-elimination.

Coordination Chemistry & Metal Complexation[1][7][8]

The pharmacological efficacy of this compound is often potentiated by metal binding.

-

Ligand Type: Bidentate (

) or Tridentate ( -

Binding Mode:

-

Neutral (Thione): Coordinates through the thione sulfur and the hydrazine nitrogen.

-

Anionic (Thiolate): Upon deprotonation, coordinates through the thiolate sulfur (

) and nitrogen. This mode stabilizes higher oxidation states of metals (e.g.,

-

Key Interaction: The naphthalene ring provides steric bulk and

Pharmacological Applications[7][9][10][11]

Research indicates three primary therapeutic areas for this scaffold and its derivatives:

-

Anticancer Activity:

-

Target: Ribonucleotide Reductase inhibition (via iron chelation).

-

Data: Naphthalene-substituted thiosemicarbazones have shown

values comparable to Cisplatin against A549 (lung) and LNCaP (prostate) cancer lines.

-

-

Antimicrobial/Antifungal:

-

Mechanism: Disruption of cell membrane integrity and inhibition of ergosterol synthesis.

-

Efficacy: High potency against Candida albicans and Aspergillus species.

-

-

Antioxidant:

-

The hydrazine moiety acts as a radical scavenger, reducing oxidative stress markers in vitro.

-

References

-

Kaplan, Z. et al. (2016). Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents.[4] European Journal of Medicinal Chemistry.

-

Altıntop, M. D. et al. (2015). Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents against LNCaP prostate cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Al-Amiery, A. A. et al. (2012). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Chemical Methodologies.

-

Anderson, B. J. et al. (2014). N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide crystal structure and interactions. Acta Crystallographica Section E.

-

NIST Chemistry WebBook. Hydrazinecarbothioamide (Thiosemicarbazide) Standard Data.

Sources

- 1. N-(naphthalen-1-yl)-2-(quinoline-2-yl)hydrazine-1-carbothioamide | C20H16N4S | CID 177796230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to N-(Naphthalen-1-yl)hydrazinecarbothioamide (CAS Number: 42135-78-4): Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Naphthalen-1-yl)hydrazinecarbothioamide, also known as 4-(1-Naphthyl)-3-thiosemicarbazide, is a versatile chemical intermediate belonging to the thiosemicarbazide class of compounds. Possessing a unique structural motif that combines a naphthalene ring with a hydrazinecarbothioamide core, this molecule holds significant potential in the field of medicinal chemistry. The inherent biological activity of both the naphthalene moiety and the thiosemicarbazone scaffold suggests a broad spectrum of pharmacological applications, particularly in the development of novel antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of N-(Naphthalen-1-yl)hydrazinecarbothioamide. Furthermore, it delves into the prospective biological activities of this compound, drawing upon the established bioactivities of structurally related molecules. Detailed, field-proven experimental protocols for its synthesis and hypothetical antimicrobial evaluation are presented to empower researchers in their exploration of this promising compound.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor in drug discovery. Thiosemicarbazones and their precursors, thiosemicarbazides, have emerged as a privileged scaffold in medicinal chemistry due to their wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The biological versatility of these compounds is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes essential for pathogen or cancer cell survival.[3][4]

The incorporation of a naphthalene ring into the thiosemicarbazide structure introduces a lipophilic and sterically bulky moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Naphthalene derivatives themselves are known to possess antimicrobial and cytotoxic activities.[5][6] Therefore, the strategic combination of these two pharmacophores in N-(Naphthalen-1-yl)hydrazinecarbothioamide presents a compelling case for its investigation as a lead compound in drug development programs. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this specific molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development.

| Property | Value | Source |

| CAS Number | 42135-78-4 | [7][8] |

| Molecular Formula | C₁₁H₁₁N₃S | [7][9] |

| Molecular Weight | 217.29 g/mol | [7][9] |

| Melting Point | 139-141°C (decomposes) | [9] |

| Appearance | White solid (predicted) | [6] |

| Boiling Point | 394.4 ± 25.0 °C (Predicted) | [9] |

| Density | 1.353 ± 0.06 g/cm³ (Predicted) | [9] |

| pKa | 10.33 ± 0.70 (Predicted) | [9] |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Structural Characterization: The identity and purity of synthesized N-(Naphthalen-1-yl)hydrazinecarbothioamide should be rigorously confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and aromatic C-H bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the empirical formula.

Synthesis Protocol: A Self-Validating System

The synthesis of N-(Naphthalen-1-yl)hydrazinecarbothioamide can be reliably achieved through the reaction of 1-naphthylisothiocyanate with hydrazine monohydrate.[6] This method is straightforward and generally provides a high yield of the desired product.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of N-(Naphthalen-1-yl)hydrazinecarbothioamide.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthylisothiocyanate (1 equivalent) in diethyl ether.

-

Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (1.5 equivalents) dropwise at room temperature. The use of a slight excess of hydrazine ensures the complete conversion of the isothiocyanate.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes. A white precipitate should form during this time.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold diethyl ether to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product under vacuum to obtain N-(Naphthalen-1-yl)hydrazinecarbothioamide as a white solid.

-

Characterization: Confirm the identity and purity of the synthesized compound using NMR, IR, and MS as described in Section 2.

Causality Behind Experimental Choices:

-

Solvent: Diethyl ether is an excellent choice as it readily dissolves the starting isothiocyanate but not the product, facilitating easy isolation by precipitation.

-

Stoichiometry: A slight excess of hydrazine hydrate is used to drive the reaction to completion.

-

Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.

-

Purification: The simple filtration and washing steps are sufficient for obtaining a high-purity product due to the significant difference in solubility between the reactants and the product.

Potential Biological Activities and Mechanism of Action

While specific biological data for N-(Naphthalen-1-yl)hydrazinecarbothioamide is not extensively available in the public domain, the known activities of its constituent pharmacophores provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial and Antifungal Activity:

Naphthalene derivatives have been identified as a promising class of antimicrobials effective against a wide range of human pathogens.[5] Similarly, thiosemicarbazones, which can be readily synthesized from N-(Naphthalen-1-yl)hydrazinecarbothioamide, are well-documented for their antibacterial and antifungal properties.[1][10] The proposed mechanism of action for thiosemicarbazones often involves the inhibition of key enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis and repair.[4] Their ability to chelate transition metal ions can also disrupt vital cellular processes in microorganisms.[2]

Anticancer Activity:

Numerous studies have highlighted the anticancer potential of thiosemicarbazone derivatives.[4][8] A study on new naphthalene-based thiosemicarbazone derivatives, synthesized from 4-(naphthalen-1-yl)thiosemicarbazide (the target compound), demonstrated significant inhibitory effects on LNCaP human prostate cancer cells.[4] The mechanism of their anticancer action is believed to involve the induction of apoptosis and the inhibition of ribonucleotide reductase.[4]

Diagram of Potential Mechanism of Action:

Caption: Postulated mechanisms of action for N-(Naphthalen-1-yl)hydrazinecarbothioamide derivatives.

Experimental Protocol for In Vitro Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of N-(Naphthalen-1-yl)hydrazinecarbothioamide, a standardized broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC).[1][11]

Diagram of Antimicrobial Testing Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of N-(Naphthalen-1-yl)hydrazinecarbothioamide in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in medium without the compound) and negative (medium only) controls. A solvent control (microorganism in medium with the highest concentration of DMSO used) should also be included to ensure the solvent has no inhibitory effect.[1]

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1] This can be determined by visual inspection for turbidity.

Safety and Handling

While specific toxicity data for N-(Naphthalen-1-yl)hydrazinecarbothioamide is not available, it is prudent to handle this compound with care, following standard laboratory safety procedures. Naphthalene itself can be cytotoxic at higher concentrations.[12][13] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Future Perspectives

N-(Naphthalen-1-yl)hydrazinecarbothioamide represents a promising starting point for the development of new therapeutic agents. Future research should focus on:

-

Synthesis of Derivatives: Synthesizing a library of thiosemicarbazone derivatives by reacting N-(Naphthalen-1-yl)hydrazinecarbothioamide with a variety of aldehydes and ketones to explore structure-activity relationships (SAR).

-

Comprehensive Biological Evaluation: Screening the parent compound and its derivatives against a broad panel of clinically relevant bacteria, fungi, and cancer cell lines to identify lead candidates.

-

Mechanism of Action Studies: Investigating the precise molecular targets and mechanisms of action of the most potent compounds.

-

In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and toxicity of lead compounds in animal models.

Conclusion

N-(Naphthalen-1-yl)hydrazinecarbothioamide is a readily accessible and synthetically versatile molecule with significant, yet largely unexplored, potential in drug discovery. The convergence of the favorable biological properties of the naphthalene and thiosemicarbazide moieties makes it a compelling candidate for further investigation. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to embark on the exploration of this promising compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

[7] Synblock. (n.d.). CAS 42135-78-4 | N-(Naphthalen-1-yl)hydrazinecarbothioamide. Retrieved from Synblock website. [3] Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. (2023). Molecules, 28(15), 5789. [12] Baur, A. K., & Ghanem, A. (2014). Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro. Toxicology in Vitro, 28(5), 859-867. [5] Rokade, Y. B., & Sayyed, R. Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. International Journal of ChemTech Research, 1(4), 843-848. [8] BLD Pharm. (n.d.). 42135-78-4|N-(Naphthalen-1-yl)hydrazinecarbothioamide. Retrieved from BLD Pharm website. [14] Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. (2022). Molecules, 27(11), 3634. [1] Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2023). Molecules, 28(13), 5121. [15] Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). Drug Development Research, 60(4), 261-269. [6] ChemicalBook. (2023). 4-(1-NAPHTHYL)-3-THIOSEMICARBAZIDE synthesis. Retrieved from ChemicalBook website. [2] Oriental Journal of Chemistry. (2017). Solid-State Synthesis, Characterization, Biological Studies and Theoretical Evaluation of (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) Hydrazine Thiocarboxamide. Oriental Journal of Chemistry, 33(4). [16] Anderson, B. J., Shalit, Z. A., & Jasinski, J. P. (2014). N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o732. [9] ChemicalBook. (2023). 4-(1-NAPHTHYL)-3-THIOSEMICARBAZIDE. Retrieved from ChemicalBook website. [17] Synthesis and Biological Evaluation of New Naphthalene Substituted Thiosemicarbazone Derivatives as Potent Antifungal and Anticancer Agents. (2016). Letters in Drug Design & Discovery, 13(6), 555-564. [10] Turkish Journal of Pharmaceutical Sciences. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 19(3), 293-301. [18] Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. (2022). Chemistry & Biodiversity, 19(9), e202200427. [19] In vitro assessment of antimicrobial properties of thiosemicarbazone compunds against providencia species. (2021). Asian Journal of Science and Technology, 12(04), 11579-11582. [20] Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2023). Research in Pharmaceutical Sciences, 18(3), 282-292. [21] Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation. (2022). Journal of Molecular Structure, 1262, 133031. [4] Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents against LNCaP prostate cancer cells. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1085-1092. [11] Synthesis and in vitro antibacterial evaluation of some thiosemicarbazides and thiosemicarbazones. (2006). Acta Chimica Slovenica, 53(2), 175-180. [22] Petrikaite, V., Tarasevicius, E., Pavilonis, A., & Juskenas, R. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicina (Kaunas, Lithuania), 47(9), 509-515. [23] Synthesis and Biological Evaluation of Thiosemicarbazone Derivatives. (2022). Polycyclic Aromatic Compounds, 1-17. [24] Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2022). Turkish Journal of Pharmaceutical Sciences, 19(3), 293-301. [25] Synthesis, Characterization, Electrochemical Studies, and In Vitro Antibacterial Activity of Novel Thiosemicarbazone and Its Cu(II), Ni(II), and Co(II) Complexes. (2014). Bioinorganic Chemistry and Applications, 2014, 783259. [26] Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents against LNCaP prostate cancer cells. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1085-1092. [13] Wilson, A. S., Davis, C. D., Williams, D. P., Buckpitt, A. R., & Pirmohamed, M. (1996). Characterisation of the toxic metabolite(s) of naphthalene. Toxicology, 114(3), 233-242. [27] Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. (2019). Letters in Drug Design & Discovery, 16(7), 785-794. [28] Synthesis of novel thiosemicarbazone derivatives as antidiabetic agent with enzyme kinetic studies and antioxidant activity. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. [29] Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. (2019). Molecules, 24(18), 3295. [30] Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. (2022). Chemistry & Biodiversity, 19(9), e202200427.

Sources

- 1. mdpi.com [mdpi.com]

- 2. orientjchem.org [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Erzincan University Journal of Science and Technology » Submission » Antimicrobial Activities of Naphthalenylmethylen Hydrazine Derivatives [dergipark.org.tr]

- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Structure-activity relationship of naphthaldehydethiosemicarbazones in melanogenesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In vitro assessment of antimicrobial properties of thiosemicarbazone compunds against providencia species | Journalasjt [journalajst.com]

- 20. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. turkjps.org [turkjps.org]

- 25. Synthesis, Characterization, Electrochemical Studies, and In Vitro Antibacterial Activity of Novel Thiosemicarbazone and Its Cu(II), Ni(II), and Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benthamdirect.com [benthamdirect.com]

- 28. tandfonline.com [tandfonline.com]

- 29. mdpi.com [mdpi.com]

- 30. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Structural Dynamics and Pharmacophoric Potential of N-(Naphthalen-1-yl)hydrazinecarbothioamide

Executive Summary

N-(Naphthalen-1-yl)hydrazinecarbothioamide, commonly referred to in medicinal chemistry as 4-(naphthalen-1-yl)thiosemicarbazide , represents a privileged scaffold in drug discovery. Distinguished by its rigid naphthalene lipophilic tail and a flexible, multidentate thiosemicarbazide core, this molecule serves as a versatile precursor for heterocyclic synthesis (e.g., triazoles, thiadiazoles) and a potent chelating agent for transition metals.

This guide provides a rigorous structural analysis, detailing the molecule's synthesis, tautomeric dynamics, and spectroscopic "fingerprint." It is designed to serve as a foundational reference for researchers developing metallodrugs or antimicrobial agents.

Molecular Architecture & Synthesis

Structural Identity

The molecule consists of a planar naphthalene ring linked to a thiosemicarbazide moiety.[1] The numbering convention is critical for interpreting spectral data.

-

IUPAC Name: N-(Naphthalen-1-yl)hydrazinecarbothioamide

-

Common Name: 4-(1-Naphthyl)thiosemicarbazide

-

Molecular Formula:

-

Molecular Weight: 217.29 g/mol

Synthetic Pathway

The most robust synthetic route involves the nucleophilic addition of hydrazine hydrate to 1-naphthyl isothiocyanate. This reaction is thermodynamically favored and typically proceeds in refluxing ethanol.

Mechanism:

The terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate (

Figure 1: Synthetic workflow for the preparation of the target molecule via nucleophilic addition.

Physicochemical Dynamics: Tautomerism

A critical feature of this molecule is its thione-thiol tautomerism . Understanding this equilibrium is vital for predicting reactivity and metal coordination.

-

Solid State: The molecule exists predominantly in the Thione form (

). X-ray diffraction (XRD) data typically confirms the presence of a -

Solution State: In polar solvents (DMSO, MeOH) or in the presence of metal ions, the equilibrium shifts toward the Thiol (mercapto) form (

). This facilitates deprotonation and coordination as an anionic ligand.

Figure 2: Tautomeric equilibrium governing the pharmacophoric behavior of the thiosemicarbazide moiety.

Structural Characterization (The "Fingerprint")

To validate the structure, researchers must look for specific spectroscopic signatures. The following data summarizes the expected signals for a high-purity sample.

Infrared Spectroscopy (FT-IR)

The functional groups exhibit distinct vibrational modes. The absence of the S-H stretch in the solid state confirms the thione tautomer.

| Functional Group | Frequency ( | Assignment |

| N-H | 3150 – 3350 | Stretching (Primary & Secondary amines) |

| C=N | 1590 – 1610 | Stretching (Imine character, weak in thione) |

| C=C (Ar) | 1500 – 1580 | Naphthalene ring skeletal vibrations |

| C=S | 1240 – 1260 | Thione stretching (Diagnostic peak) |

| N-N | 1000 – 1050 | Hydrazine linkage |

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Notes |

| -NH-C(=S)- | 9.50 – 10.20 | Singlet (Broad) | 1H | Highly deshielded due to anisotropy of C=S |

| Ar-NH- | 9.00 – 9.40 | Singlet | 1H | Adjacent to Naphthalene |

| -NH₂ | 4.50 – 5.00 | Singlet (Broad) | 2H | Terminal hydrazine protons |

| Naphthalene (Ar-H) | 7.40 – 8.20 | Multiplet | 7H | Characteristic aromatic pattern |

Crystallographic Insights

Single-crystal XRD studies of analogous naphthalene thiosemicarbazides reveal:

-

Planarity: The thiosemicarbazide core is nearly planar.

-

Conformation: The molecule often adopts an E-conformation with respect to the C-N bond.

-

H-Bonding: Extensive intermolecular hydrogen bonding (N-H...S) creates dimeric or polymeric networks in the crystal lattice, contributing to a high melting point.

Experimental Protocols

Synthesis of N-(Naphthalen-1-yl)hydrazinecarbothioamide

Objective: To synthesize high-purity ligand for biological screening.

Reagents:

-

1-Naphthyl isothiocyanate (10 mmol)

-

Hydrazine hydrate (80% or 99%, 15 mmol - excess)

-

Absolute Ethanol (30 mL)

Procedure:

-

Dissolution: Dissolve 1.85 g (10 mmol) of 1-naphthyl isothiocyanate in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Dropwise add hydrazine hydrate (excess) to the stirring solution at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).[2] The starting material spot should disappear.

-

Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. A white to off-white solid will precipitate.

-

Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) followed by cold water.

-

Purification: Recrystallize from hot ethanol to yield needle-like crystals.

-

Drying: Dry in a vacuum desiccator over

.

Self-Validating Checkpoints:

-

Yield: Expected >75%.

-

Melting Point: 175–180°C (Sharp range indicates purity).[3]

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in water.

Coordination Potential (Ligand Behavior)

This molecule acts as a bidentate ligand (NS donor) for transition metals (Cu(II), Ni(II), Zn(II)).

-

Binding Sites: The thione sulfur (or thiol sulfur after deprotonation) and the terminal hydrazine nitrogen.

-

Application: Synthesis of metallodrugs with enhanced lipophilicity due to the naphthalene tail, facilitating cell membrane penetration.

References

-

Synthesis and Structural Characterization: Klayman, D. L., et al. "Thiosemicarbazones of 2-acetylpyridine series: Synthesis and biological activity."[1][4][5][6] Journal of Medicinal Chemistry, 1979. (Foundational chemistry of thiosemicarbazide synthesis).

-

Crystallography of Naphthalene Derivatives: Anderson, B. J., et al. "N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide." Acta Crystallographica Section E, 2014.[7] (Provides comparative crystallographic data for naphthalene-thiosemicarbazide motifs).

-

Biological Activity & Tautomerism: Pahontu, E., et al. "Synthesis, Characterization, and Antimicrobial Activity of Some New Thiosemicarbazides." Molecules, 2015.[3][8] (Discusses the thione-thiol equilibrium and antimicrobial mechanisms).

-

Spectroscopic Data Reference: Reich, H. J.[3][9] "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison Chemistry. (Standard reference for chemical shift prediction in aromatic amines).

Sources

- 1. uomphysics.net [uomphysics.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. turkjps.org [turkjps.org]

- 4. turkjps.org [turkjps.org]

- 5. orientjchem.org [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. westmont.edu [westmont.edu]

"biological activity of N-(Naphthalen-1-yl)hydrazinecarbothioamide"

An In-depth Technical Guide on the Biological Activity of N-(Naphthalen-1-yl)hydrazinecarbothioamide

Introduction

In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with broad therapeutic potential is a continuous endeavor. Among the myriad of heterocyclic compounds, hydrazinecarbothioamides, also known as thiosemicarbazides, have emerged as a versatile scaffold. The inherent chemical reactivity and structural flexibility of this moiety allow for the synthesis of a diverse library of derivatives with a wide spectrum of biological activities. The incorporation of a naphthalene ring, a lipophilic and electronically rich bicyclic aromatic system, into the hydrazinecarbothioamide backbone has been a particularly fruitful strategy in the design of potent bioactive molecules. The naphthalene moiety is a common feature in many approved drugs and is known to enhance binding affinity to biological targets through various non-covalent interactions.

This technical guide provides a comprehensive overview of the biological activities associated with the N-(Naphthalen-1-yl)hydrazinecarbothioamide core structure. Drawing upon a synthesis of current research, this document will delve into the antimicrobial, antifungal, and anticancer properties of this class of compounds. We will explore the underlying mechanisms of action, present relevant experimental data, and provide detailed protocols for the evaluation of these biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of naphthalene-based hydrazinecarbothioamide derivatives.

Synthesis of N-(Naphthalen-1-yl)hydrazinecarbothioamide Derivatives: A General Overview

The synthesis of N-(Naphthalen-1-yl)hydrazinecarbothioamide and its derivatives is typically achieved through straightforward and efficient chemical reactions. A common synthetic route involves the reaction of a hydrazine derivative with an appropriate isothiocyanate. For the core structure, naphthalen-1-ylhydrazine would be reacted with a source of thiocarbonyl. More commonly, derivatives are synthesized by reacting 4-(naphthalen-1-yl)thiosemicarbazide with various aldehydes or ketones to form thiosemicarbazones. These reactions are often carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. The resulting products can then be readily purified by recrystallization.

Caption: General synthesis scheme for N-(Naphthalen-1-yl)thiosemicarbazone derivatives.

Antimicrobial and Antifungal Activity

Derivatives of N-(Naphthalen-1-yl)hydrazinecarbothioamide have demonstrated significant activity against a range of pathogenic bacteria and fungi. The presence of the naphthalene moiety and the thioamide group is believed to be crucial for their antimicrobial action. These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Summary of Antimicrobial and Antifungal Activity

| Compound Type | Test Organism | Activity (MIC) | Reference |

| Naphthalene-substituted thiosemicarbazones | Candida species | Not specified, but potent | [1] |

| Naphthalene propanamide derivatives | Gram-positive bacteria | Half the potency of chloramphenicol | [2] |

| Naphthalene propanamide derivatives | Yersinia enterocolitica | Active | [2] |

| Naphthalene propanamide derivatives | Various fungi | Half the potency of ketoconazole | [2] |

| Hydrazinecarbothioamide derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, Salmonella typhimurium, Shigella flexneri, Candida albicans | Varied activity |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a test compound against a bacterial strain.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the N-(Naphthalen-1-yl)hydrazinecarbothioamide derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

A significant body of research has highlighted the potent anticancer activity of N-(Naphthalen-1-yl)hydrazinecarbothioamide derivatives against various human cancer cell lines. The naphthalen-1-yl moiety has been identified as a key substituent for enhancing antiproliferative effects.[3]

Summary of Anticancer Activity

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

| Sulphonamide derivatives with naphthalen-1-yl moiety | MCF-7 (Breast) | 0.51 ± 0.03 µM | [3] |

| Sulphonamide derivatives with naphthalen-1-yl moiety | A549 (Lung) | 0.33 ± 0.01 µM | [3] |

| Naphthalene-substituted thiosemicarbazones | A549 (Lung) | 31.25 µg/mL | [1] |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 µM | [4] |

| Naphthalene-substituted triazole spirodienones | HeLa (Cervical) | 0.07 - 0.72 µM | [4] |

| Naphthalene-substituted triazole spirodienones | A549 (Lung) | 0.08 - 2.00 µM | [4] |

| Naphthalen-1-yloxyacetamide derivatives | MCF-7 (Breast) | 2.33 - 51.80 µM | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the N-(Naphthalen-1-yl)hydrazinecarbothioamide derivative for 24-72 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

-

-

IC50 Calculation:

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Mechanism of Action

The precise mechanism of action for N-(Naphthalen-1-yl)hydrazinecarbothioamide and its derivatives is likely multifaceted and may vary depending on the specific derivative and the biological target. However, several potential mechanisms have been proposed based on experimental evidence.

-

Tubulin Polymerization Inhibition: Some naphthalene-bearing compounds have been shown to inhibit tubulin polymerization, a critical process for cell division.[3][6] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

-

Enzyme Inhibition: Hydrazine derivatives are known inhibitors of various enzymes. For instance, they can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.[7] In the context of antifungal activity, a derivative, N-(naphthalen-1-yl) phenazine-1-carboxamide, was found to inhibit β-1,3-glucanase activity in Rhizoctonia solani, thereby disrupting cell wall integrity.[8]

-

Cell Cycle Arrest and Apoptosis Induction: Several studies have demonstrated that naphthalene derivatives can induce cell cycle arrest, often at the G1 or G2/M phase, and promote apoptosis in cancer cells.[4][5][6] This is often associated with the modulation of key regulatory proteins such as Bcl-2, Bax, and caspases.[5]

Caption: Proposed mechanism of anticancer activity via tubulin inhibition and apoptosis induction.

Conclusion

N-(Naphthalen-1-yl)hydrazinecarbothioamide represents a promising chemical scaffold for the development of new therapeutic agents. The derivatives of this core structure have demonstrated a remarkable range of biological activities, including potent antimicrobial, antifungal, and anticancer effects. The synthetic accessibility of these compounds, coupled with their significant biological potency, makes them attractive candidates for further investigation and optimization in drug discovery programs. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives, as well as evaluating their pharmacokinetic and toxicological profiles in preclinical models. The insights provided in this technical guide aim to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds.

References

-

Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide. (2014). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. (2021). ResearchGate. Retrieved from [Link]

-

Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents. (2016). PubMed. Retrieved from [Link]

-

Synthesis of new derivatives of hydrazinecarbothioamides and 1,2,4-triazoles, and an evaluation of their antimicrobial activities. (2015). Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Synthesis, Structure, and Biological Activity of Copper and Cobalt Coordination Compounds with Substituted 2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamides. (2021). ResearchGate. Retrieved from [Link]

-

Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. (2025). National Center for Biotechnology Information. Retrieved from [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025). ResearchGate. Retrieved from [Link]

-

(12S)-N-(Naphthalen-1-yl)hydrazinecarbothioamide-3,19-diacetoxy-14-deoxy-andrographolide. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

-

Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1-yl) phenazine-1-carboxamide against Rhizoctonia solani. (2021). MDPI. Retrieved from [Link]

-

Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1-yl) phenazine-1-carboxamide against Rhizoctonia solani [mdpi.com]

Technical Guide: Spectroscopic Data of N-(Naphthalen-1-yl)hydrazinecarbothioamide

[1]

Executive Summary

Compound: 4-(Naphthalen-1-yl)hydrazinecarbothioamide

CAS Registry Number: 22402-42-2 (Generic for naphthyl thiosemicarbazides; verify specific isomer)

Molecular Formula:

This guide serves as a reference for the structural validation of N-(Naphthalen-1-yl)hydrazinecarbothioamide. This compound acts as a critical pharmacophore in the development of antimicrobial and anticancer agents (specifically triazole and thiadiazole derivatives) and serves as a versatile S,N-donor ligand in coordination chemistry.

Structural Integrity & Synthesis

To interpret spectroscopic data accurately, one must understand the synthetic origin and potential impurities. The standard synthesis involves the nucleophilic addition of hydrazine hydrate to 1-naphthyl isothiocyanate.

Reaction Scheme

The following flow diagram illustrates the synthesis and the critical tautomeric equilibrium that affects spectral signals (especially in solution-phase NMR).

Critical Note on Tautomerism: In the solid state (IR), the compound exists predominantly in the thione form. In polar solvents like DMSO (NMR), a rapid equilibrium with the thiol form may occur, though the thione usually dominates. This equilibrium is crucial when interpreting the N-H proton signals.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides the first line of evidence for the formation of the thiourea linkage (

Methodology: KBr Pellet or ATR. Key Diagnostic Regions: 3400–3100 cm⁻¹ (N-H stretching) and 1250–800 cm⁻¹ (Thioamide bands).

| Frequency ( | Assignment | Technical Insight |

| 3350 – 3400 | Terminal hydrazine | |

| 3200 – 3280 | Terminal hydrazine | |

| 3150 | Secondary thioamide N-H stretch. Often broadened by H-bonding. | |

| 3050 | Naphthalene ring C-H stretching.[1] | |

| 1590 – 1600 | Aromatic ring skeletal vibrations. | |

| 1240 – 1260 | Thioamide I | Mixed mode: |

| 1080 – 1100 | Hydrazine N-N single bond stretch. | |

| 750 – 800 | Out-of-plane bending (naphthalene ring substitution pattern).[1] |

Validation Check: The absence of a strong peak around 2100 cm⁻¹ (Isothiocyanate

Nuclear Magnetic Resonance (NMR)

NMR data is presented in DMSO-

H NMR Data (DMSO- , 400/500 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 9.80 – 10.00 | Singlet (br) | 1H | N(4)H | Thioamide proton adjacent to the naphthyl ring.[1] Most downfield due to deshielding by the ring and C=S. |

| 9.20 – 9.50 | Singlet (br) | 1H | N(2)H | Hydrazine internal proton ( |

| 7.90 – 8.20 | Multiplet | 3H | Ar-H | Naphthalene ring protons (positions 2, 4, 5, 8 typically most deshielded). |

| 7.40 – 7.70 | Multiplet | 4H | Ar-H | Remaining naphthalene ring protons.[1] |

| 4.50 – 5.00 * | Broad Singlet | 2H | N(1)H₂ | Terminal hydrazine protons. |

*Technical Note on N(1)H₂: In wet DMSO, these protons often undergo rapid exchange and may merge with the water signal at

C NMR Data (DMSO- , 100/125 MHz)

| Shift ( | Assignment | Interpretation |

| 180.0 – 182.0 | C=S | The thiocarbonyl carbon.[1] This is the definitive signal for the thiosemicarbazide core. |

| 134.0 | Ar-C (Quat) | Naphthalene bridgehead carbon.[1] |

| 130.0 – 133.0 | Ar-C | Naphthalene ring carbons (methine and quaternary).[1] |

| 122.0 – 128.0 | Ar-C | Naphthalene ring carbons (methine).[1] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern characteristic of the naphthalene and thiosemicarbazide moieties.

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion (

or-

Expected m/z: 218.1 (

). -

Formula:

.

-

-

Key Fragmentation Pathways (EI):

-

m/z ~185: Loss of hydrazine fragment (

or -

m/z ~143: [Naphthyl-NCS]⁺ . This is a diagnostic fragment formed by the cleavage of the hydrazine bond, reverting to the isothiocyanate cation.

-

m/z ~127: [Naphthyl-NH₂]⁺ . Naphthylamine cation formed by cleavage of the C-N bond.

-

m/z ~115: Naphthyl cation (

).

-

Quality Control & Self-Validating Protocol

To ensure the synthesized or purchased compound is suitable for biological assays, follow this QC workflow:

-

TLC Assessment:

-

Melting Point Determination:

-

Range: Typically 190 – 200 °C (Decomposes).

-

Note: Thiosemicarbazides often exhibit sharp melting points followed immediately by decomposition (darkening).

-

-

Solubility Check:

-

Soluble in: DMSO, DMF, hot Ethanol.

-

Insoluble in: Water, Diethyl Ether, Hexane.

-

Validation: If the compound dissolves in water, it is likely the salt form or degraded.

-

References

-

Synthesis and Anticancer Evaluation: Kaplancikli, Z. A., et al. (2012). "Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

General Thiosemicarbazide Spectroscopy: Mostafa, M. M. (2007).[2] "Spectroscopic studies of some thiosemicarbazide compounds." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

IR Band Assignments: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[3] (Standard Reference Text).

-

Tautomerism in Thiosemicarbazides: West, D. X., et al. (1993). "Thiosemicarbazone complexes of copper(II): structural and electrochemical studies." Polyhedron.

Sources

- 1. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum [chemicalbook.com]

- 2. Spectroscopic studies of some thiosemicarbazide compounds derived from Girard's T and P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiosemicarbazide, 4-(1-adamantylcarbonyl)- | C12H19N3OS | CID 2305348 - PubChem [pubchem.ncbi.nlm.nih.gov]

Naphthalene-Substituted Thiosemicarbazones: A Technical Guide to Synthesis, Mechanism, and Anticancer Evaluation

Executive Summary & Chemical Rationale

This guide details the development of naphthalene-substituted thiosemicarbazones (N-TSCs) as potent anticancer agents. While thiosemicarbazones (TSCs) are established iron chelators (e.g., Triapine), the incorporation of a naphthalene moiety significantly alters the pharmacokinetics and pharmacodynamics of the scaffold.

The Pharmacophore Logic (SAR)

The efficacy of N-TSCs relies on a dual-threat mechanism derived from two structural domains:

-

The Naphthalene Anchor (Lipophilicity & Intercalation): Unlike the single-ring pyridine of Triapine, the fused bicyclic naphthalene system provides a large planar surface area. This enhances

- -

The Thiosemicarbazone Warhead (Chelation): The

backbone acts as a tridentate ligand. It chelates transition metals (Fe, Cu, Zn) in the tumor microenvironment. This chelation is critical for inhibiting Ribonucleotide Reductase (RNR) and generating Reactive Oxygen Species (ROS) via Fenton chemistry.

Synthetic Workflow

The synthesis of N-TSCs follows a Schiff base condensation reaction.[1] The protocol below is optimized for high yield and purity, minimizing side reactions.

Ligand Synthesis Protocol

Reaction: 1-Naphthaldehyde (or derivative) + Thiosemicarbazide

-

Stoichiometry: Dissolve 10 mmol of thiosemicarbazide in 20 mL of absolute ethanol (or methanol) in a round-bottom flask.

-

Activation: Add 3-5 drops of glacial acetic acid . Note: This protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic for nucleophilic attack by the hydrazine nitrogen.

-

Addition: Slowly add 10 mmol of the naphthalene-aldehyde (dissolved in 10 mL ethanol) to the mixture under stirring.

-

Thermodynamic Control: Reflux the mixture at 78-80°C for 3–6 hours . Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

-

Work-up: Cool to room temperature. The precipitate (Schiff base) usually forms upon cooling. Filter the solid under vacuum.

-

Purification: Recrystallize from hot ethanol.

-

Validation:1H NMR must show a singlet at

8.0–8.5 ppm (Azomethine

-

Metal Complexation (Copper/Nickel/Platinum)

Metal complexes often exhibit 10-100x higher potency than the free ligand.

-

Dissolution: Dissolve 1 mmol of the purified N-TSC ligand in 15 mL hot ethanol.

-

Metal Addition: Add 1 mmol of metal salt (e.g.,

) dissolved in 5 mL ethanol. -

Reflux: Reflux for 2–4 hours. The solution color typically changes (e.g., green/brown for Cu).

-

Isolation: Cool and filter. Wash with cold ethanol and diethyl ether.

Workflow Visualization

Figure 1: Step-by-step synthetic pathway from raw reagents to active metal complex.

Mechanism of Action (MoA)

The anticancer activity is not singular; it is a "multi-target" assault on the cancer cell.

Topoisomerase II Inhibition

N-TSCs act as Topoisomerase II poisons . The planar naphthalene ring intercalates between DNA base pairs. This stabilizes the "cleavable complex" (DNA-enzyme intermediate), preventing the religation of DNA strands. This leads to double-strand breaks (DSBs) and triggers apoptosis.

Ribonucleotide Reductase (RNR) Inhibition

RNR requires a tyrosyl radical stabilized by a diferric iron center to convert ribonucleotides to deoxyribonucleotides (dNTPs).

-

Mechanism: The N-TSC ligand (or its iron complex) chelates the iron required by RNR or scavenges the tyrosyl radical.

-

Result: Depletion of dNTP pools

S-phase arrest

ROS Generation (Redox Cycling)

Copper complexes of N-TSCs are particularly active here. The complex can undergo redox cycling inside the cell (

Figure 2: Dual-mechanism pathway showing DNA intercalation and ROS-mediated mitochondrial toxicity.

Preclinical Evaluation & Data Interpretation

When evaluating these compounds, the MTT Assay is the standard for cytotoxicity, but it must be interpreted alongside metal-control data.

Comparative Cytotoxicity Data

The table below summarizes typical IC

| Compound Class | Cell Line | IC | Interpretation |

| Ligand (N-TSC) | A549 (Lung) | 15.0 – 50.0 | Moderate activity. Limited by uptake or specific binding. |

| Cu(II) Complex | A549 (Lung) | 0.5 – 2.0 | Highly Potent. Redox cycling enhances toxicity 10-fold. |

| Pt(II) Complex | MCF-7 (Breast) | 1.7 – 4.0 | Potent. Likely driven by DNA cross-linking/intercalation. |

| Cisplatin (Control) | A549 (Lung) | 5.0 – 15.0 | Standard care. Note that Cu-complexes often outperform Cisplatin. |

| Ligand | Normal Fibroblasts | > 100.0 | High selectivity index (SI) is desired (low toxicity to normal cells). |

Experimental Protocol: MTT Assay Validation

To ensure trustworthiness of IC

-

Seeding: Seed cells (e.g., 5,000/well) in 96-well plates. Allow 24h attachment.

-

Solubility Check: Dissolve N-TSC in DMSO. Critical: Final DMSO concentration in the well must be < 0.5% to avoid solvent toxicity.

-

Treatment: Incubate for 48h or 72h.

-

Readout: Add MTT reagent. Formazan crystals must be solubilized (DMSO or SDS). Read Absorbance at 570 nm.

-

Self-Validation: Run a "Vehicle Control" (Cells + Media + DMSO only) and a "Positive Control" (Doxorubicin or Cisplatin). If Vehicle Control cell viability < 90%, the assay is invalid.

References

-

Synthesis & SAR: Taylor & Francis. Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents against LNCaP prostate cancer cells.[2][3]

-

Metal Complex Potency: NIH/PubMed. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents.

-

Mechanism (Topo II): NIH/PubMed. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity.[4]

-

Copper Complex Activity: MDPI. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity.[4][5][6]

-

General MoA Review: Bentham Science. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action.[1][2][3][4][7][8][9][10][11]

Sources

- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents against LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The anticancer thiosemicarbazones Dp44mT and triapine lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]